
(2-Iodo-1,2-dinitroethenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Iodo-1,2-dinitroethenyl)benzene is an organic compound characterized by the presence of an iodo group and two nitro groups attached to an ethenyl moiety, which is further bonded to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodo-1,2-dinitroethenyl)benzene typically involves the nitration of iodobenzene derivatives. One common method includes the electrophilic aromatic substitution reaction where iodobenzene is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions often require controlled temperatures to ensure the selective formation of the desired nitro groups at the appropriate positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Iodo-1,2-dinitroethenyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodo group is replaced by other nucleophiles.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can also undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide can be used under basic conditions to facilitate the substitution of the iodo group.
Major Products
Applications De Recherche Scientifique
(2-Iodo-1,2-dinitroethenyl)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Iodo-1,2-dinitroethenyl)benzene involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the iodo group can undergo substitution reactions. These interactions can lead to the formation of reactive intermediates that exert various effects on biological systems or chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Iodo-2-nitrobenzene: Similar in structure but lacks the second nitro group and the ethenyl moiety.
1-Iodo-2,3-dinitrobenzene: Contains two nitro groups but differs in the position of the nitro groups on the benzene ring.
1-Iodo-2-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of nitro groups, leading to different chemical properties.
Propriétés
Numéro CAS |
137882-85-0 |
|---|---|
Formule moléculaire |
C8H5IN2O4 |
Poids moléculaire |
320.04 g/mol |
Nom IUPAC |
(2-iodo-1,2-dinitroethenyl)benzene |
InChI |
InChI=1S/C8H5IN2O4/c9-8(11(14)15)7(10(12)13)6-4-2-1-3-5-6/h1-5H |
Clé InChI |
OWJRXMVURVBJGJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C([N+](=O)[O-])I)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Pentanone, 2-[bis(phenylmethyl)amino]-, (2S)-](/img/structure/B14268371.png)
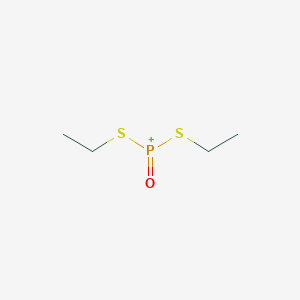
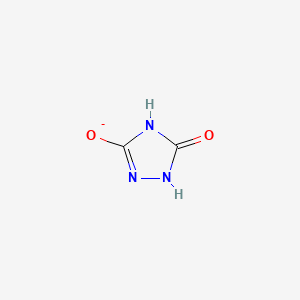
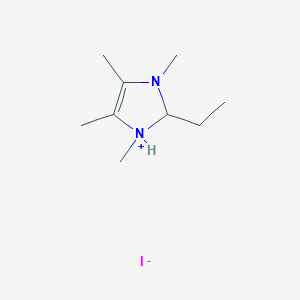
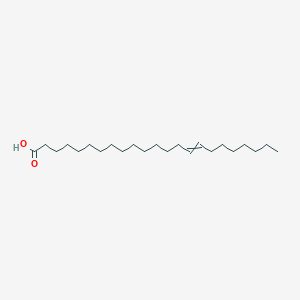
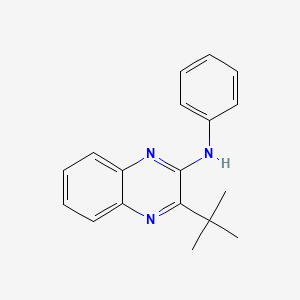
![1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine](/img/structure/B14268412.png)
![2-Piperidinecarboxamide, N-[(3-fluorophenyl)methyl]-](/img/structure/B14268419.png)
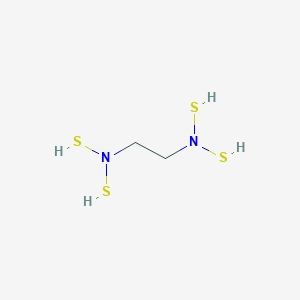
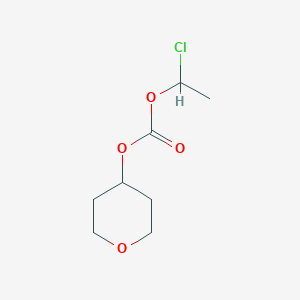
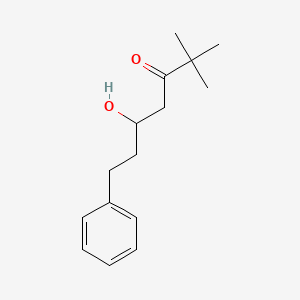
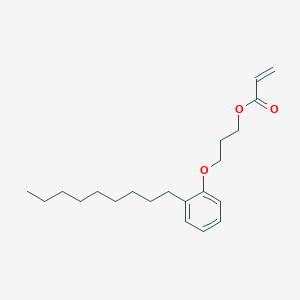
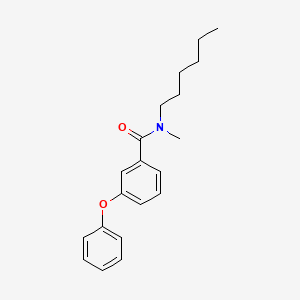
![Benzene, 1,3-bis[1-methyl-1-[4-(4-nitrophenoxy)phenyl]ethyl]-](/img/structure/B14268431.png)
